molecular formula C15H18ClNO3 B1391224 7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride CAS No. 1185296-94-9

7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride

Cat. No.: B1391224
CAS No.: 1185296-94-9
M. Wt: 295.76 g/mol
InChI Key: PKBKOJAMLNVAJH-UHFFFAOYSA-N
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Description

7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride is a chemical compound with the molecular formula C15H18ClNO3 and a molar mass of 295.76 g/mol . This compound is a derivative of chromen-2-one, also known as coumarin, which is a naturally occurring compound found in many plants. The addition of a piperidinylmethoxy group enhances its chemical properties, making it a valuable compound in various scientific research fields.

Scientific Research Applications

7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products

Preparation Methods

The synthesis of 7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.

Mechanism of Action

The mechanism of action of 7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The piperidinylmethoxy group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride include other piperidine derivatives and chromen-2-one derivatives. Some of these compounds are:

What sets this compound apart is its unique combination of the piperidinylmethoxy group with the chromen-2-one core, which enhances its chemical and biological properties.

Properties

IUPAC Name

7-(piperidin-4-ylmethoxy)chromen-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3.ClH/c17-15-4-2-12-1-3-13(9-14(12)19-15)18-10-11-5-7-16-8-6-11;/h1-4,9,11,16H,5-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBKOJAMLNVAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC3=C(C=C2)C=CC(=O)O3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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